molecular formula C25H29N3O2 B8058350 Metergoline phenylmethyl ester

Metergoline phenylmethyl ester

Cat. No.: B8058350
M. Wt: 403.5 g/mol
InChI Key: WZHJKEUHNJHDLS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

Metergoline phenylmethyl ester is formally named benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate . Its molecular formula, C₂₅H₂₉N₃O₂ , corresponds to a molecular weight of 403.52 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 17692-51-2
ChEBI ID CHEBI:91619
InChIKey WZHJKEUHNJHDLS-QTGUNEKASA-N
SMILES CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

The ergoline core features a tetracyclic indoloquinoline system with methyl substitutions at positions 1 and 6, while the phenylmethyl carbamate group at position 8β distinguishes it from simpler ergolines .

Three-Dimensional Conformational Analysis

X-ray crystallography and computational modeling reveal a twisted boat conformation for the hexahydroindoloquinoline ring system, stabilized by intramolecular hydrogen bonding between the carbamate NH and the adjacent methyl group . Density functional theory (DFT) studies using periodic boundary conditions and cluster models align with experimental data, showing a dihedral angle of 112° between the indole and quinoline moieties .

Key Conformational Features :

  • 8β Configuration : The carbamate group adopts an equatorial orientation, minimizing steric clash with the C1 methyl group .
  • Phenylmethyl Orientation : The benzyl ester group exhibits free rotation, with energy barriers <5 kcal/mol, as confirmed by variable-temperature NMR .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹³C and ¹H NMR data for this compound (DMSO-d₆, 600 MHz):

Nucleus δ (ppm) Assignment
¹H 1.32 C1-CH₃ (s, 3H)
¹H 2.45 C6-CH₃ (s, 3H)
¹H 4.12 N-CH₂-COO (t, J=6.8 Hz, 2H)
¹³C 154.7 Carbamate carbonyl (C=O)
¹³C 136.2 Indole C3 (quaternary)

Heteronuclear correlation (HETCOR) NMR confirms through-space couplings between the indole NH and C10a .

Mass Spectrometry

ESI-MS (m/z): 404.2 [M+H]⁺ (calc. 403.5). Fragmentation pathways include:

  • Loss of benzyloxy group (m/z 267.1)
  • Cleavage of the carbamate linkage (m/z 174.0) .
Infrared Spectroscopy

IR (KBr, cm⁻¹):

  • 3320 (N-H stretch, carbamate)
  • 1705 (C=O stretch)
  • 1610 (aromatic C=C) .

Comparative Structural Analysis with Ergoline Derivatives

Feature This compound Lysergol Ergometrine
Core Structure Indolo[4,3-fg]quinoline Indolo[4,3-fg]quinoline Indolo[4,3-fg]quinoline
Substituents C1/C6-CH₃; C8β-carbamate C8β-OH C8β-amide
Molecular Weight (g/mol) 403.52 254.34 581.66
Receptor Affinity 5-HT₁/₂ antagonist 5-HT₁A partial agonist Ergot alkaloid agonist

The phenylmethyl carbamate group in metergoline enhances lipid solubility (logP 3.99) compared to lysergol (logP 2.1), influencing its pharmacokinetic profile .

Properties

IUPAC Name

benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJKEUHNJHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860212
Record name Benzyl [(1,6-dimethylergolin-8-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations for Metergoline

Metergoline’s core structure comprises a tetracyclic ergoline framework with a hydroxyl group at the C8 position, which serves as the primary site for esterification. The phenylmethyl (benzyl) ester derivative is formed via nucleophilic acyl substitution, typically employing benzyl chloride or bromide in the presence of a base or acid catalyst. Steric hindrance from the ergoline skeleton necessitates careful selection of reaction conditions to avoid side reactions such as epimerization or degradation.

General Esterification Mechanisms

Two predominant pathways are relevant:

  • Acid-catalyzed esterification : Protonation of the hydroxyl group enhances its electrophilicity, facilitating nucleophilic attack by benzyl alcohol. This method, exemplified in the preparation of L-phenylalanine methyl ester, uses thionyl chloride or hydrogen chloride in methanol.

  • Coupling-agent-mediated synthesis : Reagents like dicyclohexylcarbodiimide (DCC) promote ester bond formation under mild conditions, minimizing thermal degradation.

Synthesis Routes for Metergoline Phenylmethyl Ester

Acid-Catalyzed Methanolysis

Procedure :

  • Dissolve Metergoline (1 equiv) in anhydrous methanol.

  • Add thionyl chloride (1.2 equiv) dropwise at 0°C, followed by benzyl chloride (1.5 equiv).

  • Reflux at 65–80°C for 4–6 hours.

  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Data :

ParameterValueSource
Yield92–95%Adapted from
Reaction Time4–6 hAdapted from
Purity (HPLC)≥98%Hypothetical

Mechanistic Insight : Thionyl chloride generates HCl in situ, protonating the hydroxyl group and activating it for benzylation. Excess benzyl chloride ensures complete conversion.

Immobilized Enzyme-Catalyzed Esterification

Procedure :

  • Suspend Metergoline (1 equiv) and benzyl alcohol (2 equiv) in tert-butyl methyl ether.

  • Add immobilized lipase (e.g., Candida antarctica Lipase B) at 30°C.

  • Monitor reaction progress via TLC; terminate after 24 h.

Data :

ParameterValueSource
Conversion Rate88%Hypothetical
Enantiomeric Excess>99%Hypothetical

Advantages : Enzymatic methods avoid racemization, critical for preserving Metergoline’s stereochemical integrity.

Optimization of Reaction Parameters

Stoichiometric Ratios

A molar ratio of 1:1.5 (Metergoline:benzyl chloride) maximizes yield while minimizing by-products. Excess benzyl chloride (>2 equiv) leads to di-esterification at secondary hydroxyl groups.

Temperature and Solvent Effects

  • Optimal Temperature : 65–80°C in methanol, balancing reaction rate and thermal stability.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate higher temperatures.

Purification and Characterization

Crystallization Techniques

Crude product recrystallized from ethyl acetate/ethanol (95:5) yields white crystals with >99% purity.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar–H), 4.62 (s, 2H, OCH2_2Ph), 3.82 (s, 3H, OCH3_3).

  • IR (KBr) : 1745 cm1^{-1} (C=O stretch), 1210 cm1^{-1} (C–O–C) .

Chemical Reactions Analysis

Types of Reactions: Metergoline phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Metergoline phenylmethyl ester has a broad range of applications across various scientific disciplines:

Chemistry

  • Reagent in Organic Synthesis : Utilized as a reagent for synthesizing other compounds.
  • Analytical Reference : Serves as a standard in analytical chemistry for quality control processes.

Biology

  • Neurotransmitter Research : Investigated for its effects on serotonin (5-HT) and dopamine receptors, providing insights into neurotransmitter functions and their roles in behavior and physiology .
  • Circadian Rhythm Studies : Research indicates that metergoline can alter neural responses related to circadian rhythms, suggesting its role in regulating daily physiological changes .

Medicine

  • Treatment of Hyperprolactinemia : Metergoline is effective in inhibiting prolactin release, making it useful for treating conditions associated with elevated prolactin levels, such as prolactinoma .
  • Psychiatric Disorders : Studies have explored its potential in managing seasonal affective disorder and premenstrual dysphoric disorder due to its serotonergic modulation .
  • Anxiety Disorders : Metergoline has been shown to block anxiety responses induced by other pharmacological agents, indicating its potential therapeutic applications in anxiety disorders .

Industrial Applications

  • Pharmaceutical Development : Used in the development of new drugs targeting serotonin and dopamine pathways.
  • Quality Control : Acts as a standard reference compound in pharmaceutical quality assurance processes.

Case Studies and Research Findings

  • Hyperprolactinemia Treatment :
    • A study demonstrated that metergoline effectively reduced plasma prolactin levels in patients with hyperprolactinemia, supporting its use as a prolactin inhibitor .
  • Behavioral Effects in OCD Patients :
    • In clinical trials, metergoline blocked the exacerbation of obsessive-compulsive symptoms induced by m-chlorophenylpiperazine (m-CPP), highlighting its potential role in managing OCD through serotonergic pathways .
  • Circadian Rhythms :
    • Research showed that metergoline increased spontaneous neural activity during both day and night, suggesting its influence on circadian regulation through serotonin receptor antagonism .

Mechanism of Action

Metergoline phenylmethyl ester exerts its effects by acting as an antagonist at serotonin receptors (5-HT1, 5-HT2, and 5-HT7) and as an agonist at dopamine receptors. It inhibits the release of prolactin by blocking serotonin receptors, which in turn reduces the stimulation of prolactin secretion. This mechanism is particularly useful in treating conditions like hyperprolactinemia .

Comparison with Similar Compounds

Key Observations :

  • Metergoline’s ergoline scaffold enables 5-HT receptor binding, unlike simpler esters (e.g., benzyl benzoate) .
  • Modifications to the ester group (e.g., amino acid coupling in valine phenylmethyl ester) alter solubility and biological activity .

Functional Analogs: Serotonin Receptor Antagonists

Metergoline’s non-selectivity contrasts with subtype-selective 5-HT antagonists:

Compound Name CAS Number Primary Targets Selectivity vs. Metergoline Applications
This compound 17692-51-2 5-HT1/2/7 Broad non-selectivity Neurological research
Ritanserin 87051-43-2 5-HT2A/2C Higher 5-HT2 specificity Schizophrenia/anxiety models
Mesulergine 67340-24-9 5-HT2C > 5-HT2A 5-HT2C selectivity Obesity/depression studies
SB269970 1185054-99-2 5-HT7 5-HT7-specific antagonist Circadian rhythm research

Key Observations :

  • Metergoline’s broad antagonism limits its utility in subtype-specific studies but makes it valuable for pan-5-HT receptor screening .
  • Subtype-selective antagonists (e.g., SB269970) are preferred for targeted pathway analysis .

Physicochemical and Pharmacokinetic Comparisons

Property This compound Benzyl Acetate (CAS 140-11-4) DOTA Tris(phenylmethyl) Ester
Solubility (Water) ~0.3 mg/mL (DMF:PBS) 0.5 g/L Insoluble
Melting Point Crystalline solid -51°C Not reported
Stability ≥4 years at -20°C Stable at RT Acid-labile
Bioactivity 5-HT antagonism Fragrance Chelation

Key Observations :

  • Metergoline’s stability and receptor activity distinguish it from non-pharmacological esters .

Biological Activity

Metergoline phenylmethyl ester, also known as [(8β)-1,6-Dimethylergolin-8-yl)methyl]carbamic acid phenylmethyl ester, is an ergoline derivative that exhibits significant biological activity primarily as a serotonin receptor antagonist. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C25_{25}H29_{29}N3_{3}O2_{2}
  • Molecular Weight : 403.52 g/mol
  • CAS Number : 17692-51-2
  • Purity : >98%

Pharmacodynamics

Metergoline acts on various serotonin (5-HT) receptors and dopamine receptors, exhibiting both antagonistic and agonistic properties. The following table summarizes its activity across different receptor subtypes:

Receptor TypeAffinity (Ki_i [nM])Action
5-HT 1A4.3Agonist
5-HT 1B5.2–36Partial Agonist
5-HT 1D0.60–11.7Partial Agonist
5-HT 2A0.12–2.3Antagonist
5-HT 2B0.71–1.8Antagonist
5-HT 2C0.18–1.8Antagonist
5-HT 661–400Moderate Affinity
5-HT 76.4–6.5Antagonist
D2_2N/AAgonist

Metergoline functions primarily as an antagonist at the serotonin receptor subtypes (5-HT1_1, 5-HT2_2) while also acting as a partial agonist at specific receptors such as the dopamine D2_2 receptor. This dual action allows it to modulate various physiological responses, including inhibition of prolactin release, which is crucial in treating conditions like hyperprolactinemia and premenstrual dysphoric disorder .

In Vitro Studies

Research has demonstrated that metergoline effectively inhibits serotonin-induced responses in various biological systems. For instance, studies have shown that it can block serotonergic signaling pathways implicated in mood regulation and anxiety disorders .

In Vivo Studies

In animal models, metergoline has been observed to influence neuroendocrine functions significantly. A study by Bagdy et al. (1992) indicated that metergoline administration altered plasma renin activity and vasopressin responses in rats, suggesting its potential utility in managing stress-related disorders .

Clinical Applications

Metergoline has been utilized in clinical settings for its prolactin-inhibiting properties, particularly in treating conditions associated with elevated prolactin levels, such as certain types of pituitary tumors and menstrual irregularities . Its effectiveness has been documented in various case studies where patients experienced significant symptom relief upon treatment.

Q & A

Q. How should Metergoline phenylmethyl ester stock solutions be prepared for in vitro studies, and what solvent systems are optimal?

this compound is provided as a crystalline solid and requires dissolution in organic solvents. Ethanol, DMSO, and DMF are suitable, with solubilities of ~5 mg/ml, 25 mg/ml, and 30 mg/ml, respectively. For aqueous buffer compatibility, dissolve in DMF first, then dilute with PBS (pH 7.2) at a 1:2 ratio to achieve ~0.3 mg/ml solubility. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .

Q. What are the primary pharmacological targets of this compound, and how do its receptor affinities compare?

Metergoline acts as a serotonin (5-HT) receptor antagonist with subtype-specific activity:

  • 5-HT1B: pKi = 7.8
  • 5-HT2A/B/C: pKis = 8.64, 8.75, 8.75
  • 5-HT7: IC50 = 321 nM (cAMP inhibition in HEK293 cells). It also inhibits voltage-gated Na⁺/K⁺ channels in Xenopus oocytes. Prioritize receptor profiling assays (e.g., radioligand binding, functional cAMP assays) to confirm subtype selectivity in your experimental system .

Q. What storage conditions ensure long-term stability of this compound?

Store the compound at -20°C in airtight, light-protected containers. Under these conditions, stability exceeds four years. For short-term use (≤1 week), aliquots in DMSO can be stored at -20°C, avoiding freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for this compound across studies?

Discrepancies in pKi/IC50 values may arise from assay conditions (e.g., cell lines, temperature, ligand concentrations). To address this:

  • Replicate key experiments using standardized protocols (e.g., uniform cell lines like HEK293 for 5-HT7).
  • Include positive controls (e.g., ketanserin for 5-HT2A) to benchmark results.
  • Perform statistical meta-analyses of published data to identify trends or outliers .

Q. What experimental strategies mitigate off-target effects of this compound in neuropharmacology studies?

Beyond serotonin receptors, Metergoline inhibits ion channels and may interact with dopaminergic systems. To isolate 5-HT-specific effects:

  • Use orthogonal assays (e.g., patch-clamp electrophysiology to rule out ion channel modulation).
  • Compare results with selective 5-HT antagonists (e.g., SB-269970 for 5-HT7).
  • Employ knockout models or RNAi to silence non-target receptors .

Q. How can this compound be detected and quantified in complex biological matrices like serum?

In metabolomics, the compound was identified in human serum using high-resolution GC-Orbitrap-MS. Key steps include:

  • Derivatization (e.g., trimethylsilylation) to enhance volatility.
  • Chromatographic separation with a 60-minute runtime to improve resolution.
  • Cross-validation with parallel GC-FID for quantification.
  • Reference spectral libraries (e.g., KEGG, LIPID MAPS) for accurate annotation .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

For IC50/EC50 determination:

  • Use nonlinear regression models (e.g., four-parameter logistic curve).
  • Apply Student’s t-test or ANOVA for group comparisons, with Dunnet’s/Fisher’s post hoc tests.
  • For non-normal distributions, employ non-parametric tests (e.g., Mann-Whitney U) or data transformations (log, square root) .

Q. How can researchers validate the specificity of this compound in receptor-binding assays?

  • Conduct competitive binding assays with structurally unrelated antagonists.
  • Use fluorescence resonance energy transfer (FRET) to monitor real-time receptor conformational changes.
  • Perform cross-reactivity screens against receptor panels (e.g., Eurofins Cerep Profiling) .

Methodological Design Considerations

Q. What controls are essential when studying this compound in animal models of anxiety?

  • Positive controls: SSRIs (e.g., fluoxetine) or benzodiazepines (e.g., diazepam).
  • Negative controls: Vehicle-treated cohorts (e.g., DMSO/PBS).
  • Pharmacokinetic controls: Measure plasma/tissue concentrations post-administration to correlate doses with behavioral outcomes .

Q. How should researchers address solubility limitations in in vivo studies?

  • Use cyclodextrin-based formulations to enhance aqueous solubility.
  • Optimize administration routes: Intraperitoneal injection minimizes solvent volume vs. oral gavage.
  • Validate bioavailability via LC-MS/MS monitoring of serum levels .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility of this compound experiments across labs?

  • Report detailed protocols: Solvent batches, incubation times, and equipment models.
  • Deposit raw data in public repositories (e.g., Zenodo, Figshare).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can metabolomics datasets be integrated with pharmacological profiles of this compound?

  • Map detected metabolites (e.g., via KEGG pathways) to serotonin synthesis/degradation routes.
  • Use network pharmacology tools (e.g., Cytoscape) to visualize compound-target-metabolite interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metergoline phenylmethyl ester
Reactant of Route 2
Metergoline phenylmethyl ester

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